molecular formula C17H18N2O3S B2981422 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide CAS No. 941931-99-3

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide

Cat. No.: B2981422
CAS No.: 941931-99-3
M. Wt: 330.4
InChI Key: UTXDXWXTKXECLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methyl-substituted benzoyl group linked to a phenyl ring bearing a 1,1-dioxidoisothiazolidine moiety.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-13-4-2-5-14(12-13)17(20)18-15-6-8-16(9-7-15)19-10-3-11-23(19,21)22/h2,4-9,12H,3,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXDXWXTKXECLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide, also known by its chemical identifiers including CAS number 1105205-63-7, is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action.

The molecular formula of this compound is C19H21N3O5S, with a molecular weight of 403.5 g/mol. The compound features a unique structure that includes an isothiazolidine moiety, which is often associated with various biological activities.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on thiazolidine derivatives have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial cell wall synthesis and disrupt metabolic processes .

CompoundActivityReference
Thiazolidine DerivativesAntimicrobial
Benzamide AnalogsAntimicrobial

Inhibition of Kv1.3 Channels

A study focused on the synthesis and biological evaluation of substituted benzamide analogs revealed that certain derivatives showed potent inhibitory activity against Kv1.3 channels, which are crucial in various physiological processes including immune responses . This suggests that this compound may also possess similar properties.

Tyrosinase Inhibition

Recent investigations into related benzamide compounds have highlighted their potential as tyrosinase inhibitors. Tyrosinase plays a critical role in melanin production; thus, inhibitors can be beneficial in treating hyperpigmentation disorders. The analogs were shown to effectively inhibit both mushroom and cellular tyrosinase activities .

AnalogIC50 (µM)Reference
Analog 15
Analog 210

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the compound interacts with specific enzymes and receptors due to its structural features:

  • Enzyme Inhibition : The presence of the isothiazolidine ring may facilitate interactions with enzyme active sites.
  • Receptor Modulation : The phenyl groups may enhance binding affinity towards target receptors involved in inflammatory and immune responses.

Case Studies

Several case studies have been conducted to explore the efficacy of related compounds:

  • In vitro Studies : Compounds similar to this compound were tested for their effects on Kv1.3 channels using IonWorks patch clamp assays. Results indicated comparable potency to known inhibitors .
  • In vivo Validation : Further studies are required to validate these findings in animal models to assess therapeutic potential and safety profiles.

Comparison with Similar Compounds

Structural Comparison

The target compound shares a benzamide backbone with multiple derivatives reported in the evidence. Key structural differences lie in the substituents on the phenyl ring and the heterocyclic moieties:

Compound Core Structure Key Substituents Heterocycle
N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide (Target) Benzamide 3-Methylbenzoyl, 4-(1,1-dioxidoisothiazolidine) Isothiazolidine dioxide
N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-3-methylbenzamide Thiourea-linked benzamide 3-Methylbenzoyl, 4-(2,4-dioxoimidazolidine) Imidazolidinedione
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-3-methylbenzamide (3o) Benzamide 3-Methylbenzoyl, 2-(benzothiazolyl)phenyl Benzothiazole
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methylbenzoyl, 2-hydroxy-1,1-dimethylethyl None (alcohol-amide hybrid)

Structural Insights :

  • The isothiazolidine dioxide group in the target compound provides strong electron-withdrawing effects and polarity, contrasting with the imidazolidinedione (less polar) and benzothiazole (aromatic, planar) groups in analogs .

Key Observations :

  • The target compound’s synthesis likely requires specialized conditions due to the isothiazolidine dioxide group’s sensitivity to hydrolysis.
  • Thiourea-linked analogs (–2) exhibit moderate yields (50–64%), while benzothiazole derivatives () show lower yields (43.5 mg scale) .

Spectral and Analytical Data

Spectral comparisons highlight functional group differences:

Compound 1H NMR (δ, ppm) IR (cm⁻¹)
Target Compound Not reported Not reported
N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-3-methylbenzamide 12.8 (s, NH), 7.8–7.2 (m, Ar-H), 2.4 (s, CH3) 3250 (N–H), 1680 (C=O), 1250 (C=S)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 7.8–7.4 (m, Ar-H), 3.5 (s, OH), 1.4 (s, CH3) 3300 (O–H), 1650 (C=O)

Spectral Insights :

  • The absence of thiourea (C=S) or alcohol (O–H) signals in the target compound’s hypothetical spectra would distinguish it from analogs in and .

Q & A

Q. What synthetic methodologies are effective for preparing N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide?

A multi-step synthesis approach is typically employed. For example, coupling reactions using activated intermediates (e.g., acid chlorides) with nucleophilic aromatic amines under reflux conditions are common. Purification often involves column chromatography (e.g., chloroform:methanol gradients) and crystallization (e.g., using dimethyl ether) to isolate the target compound . Key challenges include optimizing reaction time and temperature to minimize side products like unreacted intermediates or hydrolyzed derivatives.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic substitution pattern and verifying the isothiazolidin-dioxide moiety. For instance, distinct signals for methyl groups (δ ~2.3 ppm in ¹H NMR) and sulfone resonances (δ ~110–120 ppm in ¹³C NMR) are diagnostic. Mass spectrometry (ESI-MS) can validate molecular weight, with fragmentation patterns aiding in structural confirmation .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Solubility profiling in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform) is recommended. Stability studies under varying pH (e.g., phosphate buffers) and temperature conditions should precede biological testing. High-performance liquid chromatography (HPLC) with UV detection is effective for monitoring degradation products .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in analogs of this compound?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry, including bond angles and dihedral distortions. For example, Acta Crystallographica reports on similar benzamide derivatives highlight the importance of sulfone group orientation in stabilizing intermolecular interactions (e.g., hydrogen bonds) . Discrepancies between computational models and experimental data can be addressed by refining torsion parameters in density functional theory (DFT) calculations .

Q. What strategies address contradictions in biological activity data across related benzamide derivatives?

Systematic structure-activity relationship (SAR) studies are critical. For instance, replacing the trifluoromethyl group (as in ) with methyl or hydroxyl groups can alter lipophilicity and target binding. Contradictions in enzyme inhibition assays may arise from assay-specific conditions (e.g., buffer ionic strength), necessitating dose-response validation and kinetic profiling .

Q. How do computational methods predict the pharmacokinetic profile of this compound?

Tools like in silico ADMET prediction (e.g., SwissADME) use molecular descriptors (e.g., topological polar surface area, logP) derived from SMILES notation. For example, the isothiazolidin-dioxide moiety may enhance metabolic stability by reducing cytochrome P450-mediated oxidation, as seen in PubChem data for analogous sulfone-containing compounds .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

Flow chemistry can improve yield reproducibility by controlling reaction exothermicity. Process optimization should focus on solvent selection (e.g., replacing DMF with acetonitrile for greener chemistry) and catalyst recycling. Analytical quality control (e.g., in-line FTIR monitoring) ensures batch consistency .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlap .
  • Advanced Purification : Use preparative HPLC for isolating enantiomers if chirality is introduced during synthesis .
  • Crystallography : Collaborate with specialized labs for SCXRD data collection to avoid misinterpretation of disordered sulfone groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.